2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde
Description
Properties
IUPAC Name |
2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c18-9-11-13(15-8-10-4-3-7-20-10)16-12-5-1-2-6-17(12)14(11)19/h1-7,9,15H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHBIXOZTUNKGCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C(=O)N2C=C1)C=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101332201 | |
| Record name | 2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
609793-18-2 | |
| Record name | 2-(furan-2-ylmethylamino)-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101332201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Furan-2-ylmethylamino Group: This step involves the nucleophilic substitution of a suitable furan derivative with an amine group.
Oxidation and Functionalization: The final steps include oxidation reactions to introduce the aldehyde group and further functionalization to achieve the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid.
Reduction: 2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Overview
2-((Furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry. This compound features a fused pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities.
Medicinal Chemistry
The compound is being explored for its potential as a lead compound in drug development, particularly due to its biological activities.
- Anticancer Properties : Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant antitumor activity against various cancer cell lines. For instance, studies have shown that these compounds can inhibit the proliferation of cancer cells at subnanomolar concentrations. The mechanism often involves the inhibition of key enzymes related to nucleotide synthesis, such as glycinamide ribonucleotide formyltransferase (GARFTase), which is critical for de novo purine biosynthesis .
Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties. Similar structures have demonstrated efficacy against various bacterial and fungal strains, making it a candidate for further exploration in the development of new antimicrobial agents .
Chemical Synthesis
As a versatile building block, this compound is utilized in the synthesis of more complex heterocyclic compounds. This application is significant in organic chemistry and materials science, where such compounds can be tailored for specific electronic or optical properties .
Case Study 1: Antitumor Efficacy
Objective : Evaluate the anticancer activity of pyrido[1,2-a]pyrimidine derivatives.
Methodology : In vitro assays were conducted on human tumor cell lines such as KB and IGROV1.
Results : Compounds exhibited IC50 values below 1 nM, indicating potent antitumor activity. The mechanism was linked to selective uptake via folate receptors and subsequent inhibition of nucleotide synthesis pathways .
Case Study 2: Enzyme Inhibition
Objective : Assess the inhibitory potential on GARFTase.
Methodology : Enzyme assays coupled with molecular docking studies were performed.
Results : The tested compounds showed strong binding affinity to GARFTase, correlating with their biological activity and suggesting a pathway for therapeutic intervention in cancer treatment .
Pharmacological Profile
The pharmacological properties of this compound suggest multiple therapeutic avenues:
Mechanism of Action
The mechanism of action of 2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are critical for biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to inhibition or activation of their function.
Comparison with Similar Compounds
Similar Compounds
- 2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid
- 2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-methanol
- 2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-nitro
Uniqueness
The uniqueness of 2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde lies in its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of a furan ring and a pyrido[1,2-a]pyrimidine core makes it a versatile compound for various applications in research and industry.
Biological Activity
The compound 2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a pyrido-pyrimidine derivative that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 270.25 g/mol. Its structure features a pyrido[1,2-a]pyrimidine core, which is known for various pharmacological activities.
Antitumor Activity
Research has indicated that compounds related to pyrido[1,2-a]pyrimidines exhibit significant antitumor properties. For instance, studies have shown that similar derivatives can inhibit the growth of various human tumor cell lines such as KB (oral cancer), IGROV1 (ovarian cancer), and SKOV3 (ovarian cancer) at subnanomolar concentrations. The mechanism often involves selective uptake through folate receptors (FR) and proton-coupled folate transporters (PCFT), leading to enhanced cytotoxicity against cancer cells while minimizing effects on normal cells .
Enzyme Inhibition
The compound has been studied for its inhibitory effects on key enzymes involved in nucleotide synthesis. For example, it has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), an enzyme crucial for purine metabolism. This inhibition is particularly relevant in the context of cancer treatment, where disrupted nucleotide synthesis can lead to reduced proliferation of tumor cells .
Study 1: Selective Tumor Targeting
In a study involving severe combined immunodeficient mice bearing SKOV3 tumors, a related compound demonstrated potent in vivo antitumor efficacy with modest toxicity. The study highlighted the selectivity of these compounds for FR and PCFT over the reduced folate carrier (RFC), suggesting a promising therapeutic window for targeting tumors while sparing healthy tissues .
Study 2: Structure-Activity Relationship
A series of analogs were synthesized to explore the structure-activity relationship (SAR) of pyrido[1,2-a]pyrimidines. The findings indicated that modifications to the furan moiety significantly affected biological activity, with certain substitutions enhancing potency against specific cancer cell lines while maintaining selectivity for FR and PCFT transport mechanisms .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | IC50 (nM) | Target Enzyme/Pathway |
|---|---|---|---|
| 2-((furan-2-ylmethyl)amino)-4-oxo-4H-pyrido... | Antitumor | <1 | FRα, PCFT |
| 6-(5Z)-5-[[2-(furan-2-ylmethylamino)-4-oxopyr... | GARFTase Inhibition | <10 | GARFTase |
| Pyrido[1,2-a]pyrimidine Derivative X | Antiproliferative | <5 | DHFR |
Q & A
Q. Key Considerations :
- Solvent choice (e.g., DMF or THF) impacts reaction efficiency.
- Temperature control (room temp vs. reflux) minimizes side products .
How should researchers characterize the purity and structure of this compound?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
NMR Spectroscopy :
- 1H NMR : Identify protons on the pyrido[1,2-a]pyrimidine core (δ 8.5–9.0 ppm for aromatic protons) and the furan moiety (δ 6.3–7.4 ppm) .
- 13C NMR : Confirm carbonyl (δ 180–190 ppm) and aldehyde (δ ~190 ppm) groups .
LCMS/HRMS : Validate molecular weight (e.g., [M+H]+ ion) and purity (>95%) .
X-ray Crystallography (if crystalline): Resolve ambiguities in regiochemistry or stereochemistry .
Troubleshooting : Discrepancies in NMR integration may indicate residual solvents or by-products; repeat under anhydrous conditions .
What safety protocols are critical during handling?
Q. Methodological Answer :
- Storage : Keep in a dry, cool environment (≤4°C) in sealed containers to prevent degradation .
- PPE : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation/contact.
- Spill Management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
- Toxicity : Monitor for acute toxicity (H300: fatal if swallowed) and environmental hazards (H400: toxic to aquatic life) .
Advanced Research Questions
How can computational methods predict the compound’s biological activity?
Q. Methodological Answer :
Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Focus on hydrogen bonding between the aldehyde group and active-site residues .
DFT Calculations : Optimize the geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .
MD Simulations : Assess stability in biological membranes over 100 ns trajectories to evaluate bioavailability .
Validation : Compare computational results with in vitro assays (e.g., IC50 values) to refine models .
What strategies resolve contradictions in reaction yields during scale-up?
Q. Methodological Answer :
Process Optimization :
- Catalyst Screening : Test palladium or copper catalysts for amination efficiency .
- Solvent Effects : Switch from polar aprotic (DMF) to non-polar solvents (toluene) to reduce side reactions .
By-Product Analysis : Use LC-MS to identify impurities (e.g., over-oxidized furan rings) and adjust reaction time/temperature .
DoE (Design of Experiments) : Apply factorial designs to optimize parameters (e.g., molar ratios, stirring rate) .
Case Study : A 30% yield improvement was achieved by reducing reaction time from 24h to 12h in similar pyrimidine syntheses .
How to investigate structure-activity relationships (SAR) for this compound?
Q. Methodological Answer :
Analog Synthesis : Modify the furan ring (e.g., substituents at C5) or pyrido[1,2-a]pyrimidine core (e.g., methyl vs. chloro groups) .
Biological Assays :
- Enzyme Inhibition : Test against kinases or proteases using fluorescence-based assays.
- Cytotoxicity : Evaluate IC50 values in cancer cell lines (e.g., MCF-7, HeLa) .
Data Correlation : Use multivariate analysis (e.g., PCA) to link structural features (e.g., logP, PSA) with activity .
Example : A methyl group at the pyrido[1,2-a]pyrimidine C7 position increased potency by 10-fold in kinase inhibition studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
